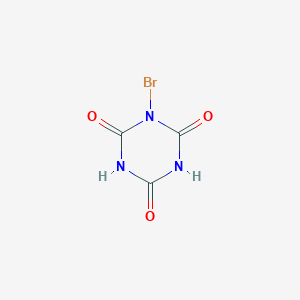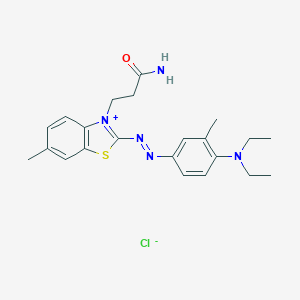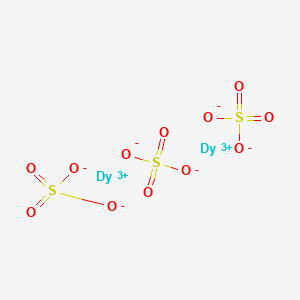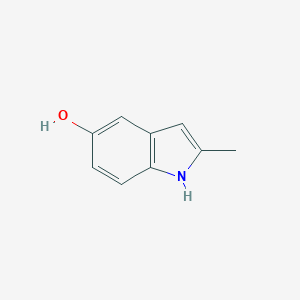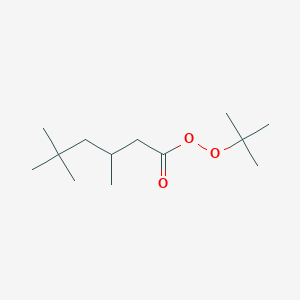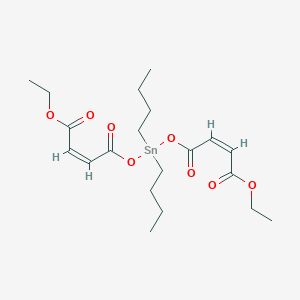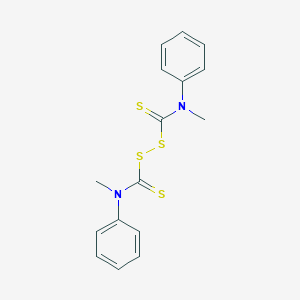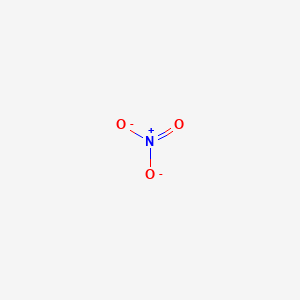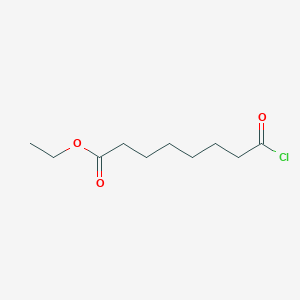
17-beta-Hydroxy-4,5-secooestrane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-beta-Hydroxy-4,5-secooestrane-3,5-dione, also known as Formestane, is a synthetic steroidal compound that belongs to the class of aromatase inhibitors. It is used in scientific research to study the mechanism of action of aromatase inhibitors and their potential application in the treatment of breast cancer.
Wirkmechanismus
17-beta-Hydroxy-4,5-secooestrane-3,5-dione works by irreversibly binding to the active site of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This binding prevents the enzyme from functioning, which leads to a decrease in the levels of estrogen in the body.
Biochemical and Physiological Effects:
17-beta-Hydroxy-4,5-secooestrane-3,5-dione has been shown to have a number of biochemical and physiological effects, including a decrease in the levels of circulating estrogen, an increase in the levels of androgens, and a decrease in the levels of sex hormone-binding globulin (SHBG). These effects can have a number of potential benefits in the treatment of breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in lab experiments include its ability to irreversibly bind to the aromatase enzyme, which can help to prevent the growth of estrogen-dependent breast cancer cells. However, the limitations of using 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in lab experiments include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are a number of potential future directions for research on 17-beta-Hydroxy-4,5-secooestrane-3,5-dione, including the development of new and more effective aromatase inhibitors, the identification of new targets for breast cancer therapy, and the investigation of the potential role of 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in the treatment of other types of cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of 17-beta-Hydroxy-4,5-secooestrane-3,5-dione and its potential long-term effects on human health.
Synthesemethoden
17-beta-Hydroxy-4,5-secooestrane-3,5-dione is synthesized by a multi-step process that involves the reaction of 4-hydroxyandrostenedione with 4-methoxybenzoyl chloride, followed by a reduction reaction using sodium borohydride. The resulting product is then acetylated and hydrolyzed to obtain 17-beta-Hydroxy-4,5-secooestrane-3,5-dione.
Wissenschaftliche Forschungsanwendungen
17-beta-Hydroxy-4,5-secooestrane-3,5-dione is used in scientific research to study the mechanism of action of aromatase inhibitors and their potential application in the treatment of breast cancer. Aromatase inhibitors work by blocking the conversion of androgens to estrogens, which can help to prevent the growth of estrogen-dependent breast cancer cells.
Eigenschaften
CAS-Nummer |
10582-48-6 |
|---|---|
Produktname |
17-beta-Hydroxy-4,5-secooestrane-3,5-dione |
Molekularformel |
C18H28O3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(3S,3aS,5aS,6R,9aR,9bS)-3-hydroxy-3a-methyl-6-(3-oxobutyl)-2,3,4,5,5a,6,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C18H28O3/c1-11(19)3-4-14-12-9-10-18(2)15(6-8-17(18)21)13(12)5-7-16(14)20/h12-15,17,21H,3-10H2,1-2H3/t12-,13+,14+,15-,17-,18-/m0/s1 |
InChI-Schlüssel |
IUVFRVBMKOCTCP-LYBAARLVSA-N |
Isomerische SMILES |
CC(=O)CC[C@@H]1[C@H]2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3O)C |
SMILES |
CC(=O)CCC1C2CCC3(C(C2CCC1=O)CCC3O)C |
Kanonische SMILES |
CC(=O)CCC1C2CCC3(C(C2CCC1=O)CCC3O)C |
Andere CAS-Nummern |
10582-48-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





